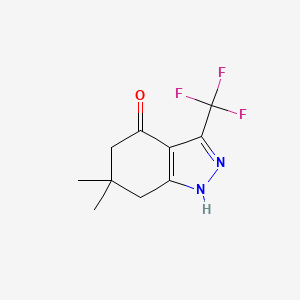

6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

説明

6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C10H11F3N2O and its molecular weight is 232.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound 6,6-Dimethyl-3-(trifluoromethyl)-6,7-dihydro-1H-indazol-4(5H)-one, also known as 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one or 6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydro-1H-indazol-4-one, is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus, and pf-07321332 , an oral medication used for the treatment of COVID-19 .

Biochemical Pathways

The compound is synthesized through an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method enables the synthesis of the compound from 3-methyl-2-butenol in seven distinct steps .

生物活性

6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS No: 908111-34-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

- Molecular Formula : C10H11F3N2O

- Molecular Weight : 232.21 g/mol

- Purity : >95% (may vary between batches)

Synthesis

The compound can be synthesized through various methods involving reactions of hydrazines and carbonyl compounds. One notable method is the acetic acid-mediated one-pot synthesis which has been documented for similar indazole derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 7d | 59.24 | EGFR Inhibition |

| 7f | 70.3 | EGFR Inhibition |

| 7c | 81.6 | Moderate Activity |

These compounds exhibited strong inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer proliferation and survival .

Neuroprotective Effects

Research indicates that certain indazole derivatives may also possess neuroprotective properties. They are hypothesized to modulate neuroinflammation and oxidative stress pathways. Specific studies have reported that such compounds can reduce neuroinflammatory markers in vitro and in vivo models .

Antimicrobial Properties

Indazole derivatives have been investigated for their antimicrobial activity against various pathogens. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Anticancer Study :

- Neuroprotection :

- Antimicrobial Evaluation :

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that it may exhibit activity against various targets in cancer therapy due to its ability to inhibit specific proteins involved in tumor growth.

Case Study: Hsp90 Inhibition

One notable study focused on the compound's interaction with Heat Shock Protein 90 (Hsp90), a crucial chaperone involved in protein folding and stability. The crystal structure of Hsp90-alpha bound to this compound revealed insights into its mechanism of action as an inhibitor, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Biological Studies

The unique structural attributes of 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one have made it a subject of interest in biological studies aimed at understanding cellular mechanisms and disease pathways.

Case Study: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and potentially leading to increased efficacy in targeting intracellular pathways .

Chemical Biology

This compound serves as a valuable tool in chemical biology for probing biological processes. Its ability to selectively inhibit certain enzymes makes it useful for elucidating the roles of these enzymes in metabolic pathways.

特性

IUPAC Name |

6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydro-1H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-9(2)3-5-7(6(16)4-9)8(15-14-5)10(11,12)13/h3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQAFLDKWBQAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657814 | |

| Record name | 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908111-34-2 | |

| Record name | 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。